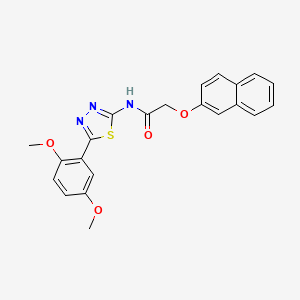

N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide

Description

Properties

IUPAC Name |

N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-2-yloxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4S/c1-27-16-9-10-19(28-2)18(12-16)21-24-25-22(30-21)23-20(26)13-29-17-8-7-14-5-3-4-6-15(14)11-17/h3-12H,13H2,1-2H3,(H,23,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZRNDXTZVVCVLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NN=C(S2)NC(=O)COC3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide is a compound of interest due to its potential biological activities. The thiadiazole moiety is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article aims to summarize the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a thiadiazole ring and a naphthalenyl ether group. Its molecular formula is C19H18N4O3S, with a molecular weight of 378.44 g/mol. The presence of the methoxy groups on the phenyl ring enhances its lipophilicity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H18N4O3S |

| Molecular Weight | 378.44 g/mol |

| LogP | 3.5602 |

| Polar Surface Area | 78.418 Ų |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

Anticancer Activity

Research has indicated that compounds containing the thiadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : In vitro studies have shown that derivatives of thiadiazole can inhibit the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds were reported as low as 0.28 µg/mL for MCF-7 cells, indicating potent activity .

- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis through upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2). Additionally, some compounds have been shown to inhibit key signaling pathways involved in tumor growth, such as VEGFR-2 .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

- Inhibition of Enzymes : Molecular docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes .

- Experimental Models : In vivo studies using animal models have demonstrated that thiadiazole derivatives can significantly reduce inflammation markers, supporting their potential therapeutic application in inflammatory diseases.

Antimicrobial Activity

Thiadiazole derivatives are recognized for their antimicrobial properties:

- Broad-Spectrum Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains and fungi .

- Mechanism : The antimicrobial action may involve disruption of microbial cell membranes or inhibition of specific metabolic pathways essential for microbial survival.

Case Studies

A series of case studies have highlighted the biological efficacy of thiadiazole derivatives:

- Study on Cytotoxicity : A recent study synthesized several thiadiazole derivatives and evaluated their cytotoxicity against HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer) cell lines using the MTT assay. The most active derivative exhibited an IC50 value lower than 10 µM across all tested cell lines .

- Anti-inflammatory Assessment : In another study, the anti-inflammatory potential was assessed using carrageenan-induced paw edema in rats. The compound demonstrated significant reduction in paw swelling compared to control groups .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiadiazole ring integrated with a naphthalenic moiety , which contributes to its unique properties. The synthesis typically involves:

- Formation of the Thiadiazole Ring: Achieved through hydrazine derivatives reacting with carbon disulfide.

- Electrophilic Aromatic Substitution: Introduction of the dimethoxyphenyl group.

- Condensation Reaction: Formation of the naphthalenic acetamide through reactions with appropriate amines.

These synthetic routes can be optimized for yield and purity using techniques such as recrystallization and chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

These results suggest potential for developing new antimicrobial agents based on this compound's structure .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In cell line studies, it has shown the ability to inhibit the proliferation of various cancer cells:

| Cell Line Tested | IC50 Values (µM) |

|---|---|

| MCF-7 (Breast) | 10 |

| HeLa (Cervical) | 20 |

| A549 (Lung) | 30 |

This anticancer activity may be attributed to its ability to induce apoptosis through modulation of signaling pathways involved in cell growth and survival .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Factors influencing its bioavailability include:

- Absorption: Dependent on solubility and stability.

- Distribution: Affected by the presence of functional groups.

- Metabolism and Excretion: Influenced by chemical structure and interactions with metabolic enzymes .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide against clinical isolates of bacteria, the compound demonstrated potent activity against multidrug-resistant strains. The findings support further exploration into its use as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Proliferation

A comprehensive study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that it could significantly reduce cell viability in a dose-dependent manner, suggesting potential as a novel therapeutic agent in oncology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The compound shares structural similarities with several 1,3,4-thiadiazole derivatives reported in the literature. Key analogues and their physicochemical data are summarized below:

Key Observations :

- Substituent Effects: The presence of electron-donating groups (e.g., methoxy in R1/R2) correlates with moderate to high synthetic yields (72–85%) and melting points in the 130–170°C range. The target compound’s naphthyloxy group may enhance lipophilicity compared to simpler phenoxy analogues .

- Thioether vs. Aryloxy Linkages : Thioether-containing derivatives (e.g., 5e, 5g) exhibit higher melting points (132–170°C) than those with aryloxy groups (135–136°C), likely due to stronger intermolecular interactions .

Antiviral Activity

- Compound 89 (): A structurally related thiadiazole-acetamide, 2-(naphthalen-2-yloxy)-N-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)acetamide, demonstrated anti-HIV-1 activity (EC50 = 0.96 µg/mL) by inhibiting viral replication in MT-4 cells. The naphthyloxy group and thiadiazole core were critical for binding to viral enzymes .

Anticancer Activity

- Compounds 3 and 8 (): N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide and its nitrobenzothiazole analogue inhibited Akt activity (>86%), inducing apoptosis in glioma cells. The nitro group and thioether linkage were pivotal for kinase inhibition .

- Target Compound : The absence of a nitro group but presence of dimethoxy and naphthyloxy moieties may shift selectivity toward other kinase targets (e.g., MAPK or EGFR) .

Research Findings and Implications

- Structure-Activity Relationships (SAR): Electron-Donating Groups: Methoxy and naphthyloxy substituents enhance solubility and target binding, as seen in anti-HIV compound 89 .

- Gaps in Knowledge: No direct data exist for the target compound’s pharmacokinetics or toxicity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition, as demonstrated in thiadiazole-acetamide derivatives. Key steps include:

- Reacting substituted alkyne precursors (e.g., (prop-2-yn-1-yloxy)naphthalene) with azidoacetamides in a copper-catalyzed "click" reaction (int-BuOH:H₂O, 3:1) .

- Monitoring reaction progress via TLC (hexane:ethyl acetate, 8:2) and optimizing catalyst loading (e.g., 10 mol% Cu(OAc)₂) to reduce side products .

- Purification via recrystallization (ethanol) to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1670 cm⁻¹, aromatic C=C at ~1600 cm⁻¹) .

- NMR : Analyze ¹H and ¹³C shifts for aromatic protons (δ 7.2–8.4 ppm) and methoxy groups (δ ~3.8 ppm) .

- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated vs. observed) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or regioselectivity, as shown in related thiadiazole derivatives .

Q. What standard assays are used to evaluate the biological activity of this compound in early-stage research?

- Methodological Answer :

- Enzyme Inhibition : Screen against lipoxygenase (LOX) or cyclooxygenase (COX) using spectrophotometric assays (e.g., monitoring absorbance at 234 nm for LOX) .

- Antimicrobial Testing : Employ agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- In Vivo Models : Assess hypoglycemic activity in Wistar rats via glucose tolerance tests, as done for structurally similar acetamide derivatives .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., methoxy, naphthyloxy) influence the compound’s binding affinity to therapeutic targets?

- Methodological Answer :

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to compare binding modes of derivatives with varying substituents .

- SAR Analysis : Synthesize analogs (e.g., replacing dimethoxyphenyl with nitro or halogen groups) and correlate bioactivity with Hammett σ values .

- Crystallographic Data : Compare X-ray structures of ligand-target complexes to identify critical interactions (e.g., hydrogen bonds with LOX active site) .

Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data for this compound?

- Methodological Answer :

- Solvent Effect Analysis : Re-evaluate docking parameters with explicit solvent models (e.g., COSMO-RS) to account for solvation .

- Metabolite Screening : Use LC-MS to identify in vitro degradation products that may alter activity .

- Kinetic Studies : Measure enzyme inhibition kinetics (e.g., Kᵢ, IC₅₀) under varied pH/temperature conditions to validate mechanisms .

Q. How can reaction conditions be tailored to minimize byproducts during large-scale synthesis?

- Methodological Answer :

- Process Optimization : Use Design of Experiments (DoE) to balance variables (e.g., temperature, catalyst loading) and maximize yield .

- Green Chemistry : Replace hazardous solvents (e.g., DMF) with ionic liquids or water-ethanol mixtures to improve safety and scalability .

- Byproduct Analysis : Employ GC-MS or HPLC to identify impurities (e.g., unreacted azides) and adjust stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.